7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Catalog No.
S6881132
CAS No.
88569-32-8
M.F
C10H5ClFNO3
M. Wt
241.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-car...

CAS Number

88569-32-8

Product Name

7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

IUPAC Name

7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid

Molecular Formula

C10H5ClFNO3

Molecular Weight

241.60 g/mol

InChI

InChI=1S/C10H5ClFNO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16)

InChI Key

FXPLBBILFCVNAA-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1F)Cl)NC=C(C2=O)C(=O)O

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)NC=C(C2=O)C(=O)O

7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of fluoroquinolones, which are known for their antibacterial properties. Its molecular formula is C₁₂H₉ClFNO₃, and it has a molecular weight of approximately 269.66 g/mol. This compound features a chloro and a fluoro substituent on the quinoline ring, contributing to its unique chemical properties and biological activities. The compound is primarily recognized as an impurity associated with other fluoroquinolone antibiotics, such as norfloxacin and pefloxacin .

Chemical Structure and Potential

7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a molecule containing a fused ring structure with chlorine and fluorine substitutions. This specific structure class, known as fluoroquinolones, has been an area of active research due to its potential antimicrobial properties [].

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution: The chloro group may undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits significant antibacterial activity, primarily against Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition leads to the cessation of bacterial growth and replication, making it effective in treating various bacterial infections .

The synthesis of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting from appropriate substituted anilines and α,β-unsaturated carbonyl compounds, cyclization can yield the quinoline structure.
  • Halogenation: Introduction of chlorine and fluorine atoms through electrophilic aromatic substitution.
  • Carboxylation: The introduction of a carboxylic acid group via reactions such as hydrolysis or carbon dioxide insertion into reactive intermediates.

These methods allow for the controlled synthesis of the compound with desired purity levels.

7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is mainly used in pharmaceutical research and development as an impurity standard in quality control for fluoroquinolone antibiotics. Its antibacterial properties make it a candidate for further investigation in drug formulation aimed at combating resistant bacterial strains .

Studies have shown that 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid interacts with various biological targets beyond its primary action on bacterial enzymes. These interactions may include:

  • Synergistic Effects: When combined with other antibiotics, it may enhance antibacterial efficacy.
  • Toxicological Assessments: Evaluations regarding its safety profile and potential side effects are crucial for understanding its application in therapeutics.

Several compounds share structural similarities with 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolineC₁₃H₉ClFNO₃Contains a cyclopropyl group enhancing lipophilicity
7-Chloro-1-methyl-6-fluoro-4-oxo-1,4-dihydroquinolineC₁₂H₉ClFNO₃Methyl group may influence pharmacokinetics
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxoquinolineC₁₂H₉ClF₂N O₃Contains an additional fluorophenyl moiety

These compounds illustrate variations in substituent groups that can significantly influence their biological activity and pharmacological profiles.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

240.9941989 g/mol

Monoisotopic Mass

240.9941989 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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